1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSTYUJKMKTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea typically involves the reaction of 4-fluoroaniline with piperidine-3-carboxaldehyde, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on
Biological Activity
1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring attached to a urea functional group and a para-fluorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 251.299 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and nucleic acids, modulating their functions. This compound has been shown to affect pathways related to signal transduction, gene expression, and metabolic regulation. Its mechanism often involves binding to target sites within enzymes or receptors, leading to alterations in their activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including this compound. The compound demonstrates significant inhibitory effects against several bacterial strains.
Case Study: Antibacterial Efficacy
In vitro tests have demonstrated that compounds similar to this compound exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that the fluorinated phenyl group enhances the compound's antibacterial activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Klebsiella pneumoniae | Not specified |
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Assessment
A study focusing on piperidine derivatives reported that compounds similar to this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than conventional chemotherapeutics such as bleomycin .
Summary of Biological Activities
The diverse biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antibacterial | Effective against S. aureus, E. coli |
| Anticancer | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Modulates protein activity and gene expression |
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Analysis
Fluorophenyl Substitution : Essential for activity across analogs; replacing fluorine with chlorine (e.g., ) or methoxy groups () alters potency and target specificity.
Piperidine vs. Pyrrolidine : Piperidine’s larger ring size and basic nitrogen may enhance CNS penetration compared to pyrrolidine derivatives ().
Heterocyclic Additions : Thiadiazole () or pyrazole () rings introduce hydrogen-bonding sites, improving anticonvulsant or antimalarial activity.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea?
The synthesis typically involves coupling a fluorophenyl isocyanate with a piperidinylmethyl amine. A method adapted from similar urea derivatives (e.g., 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea) uses carbamate intermediates and catalysts like DABCO in acetonitrile under reflux . Purification may involve recrystallization or column chromatography. Reaction optimization should consider solvent polarity, temperature, and stoichiometric ratios of reactants to minimize side products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : To confirm the presence of the fluorophenyl group (distinct ¹⁹F shifts) and piperidinylmethyl protons (multiplicity in ¹H NMR).
- HPLC/MS : For purity assessment and molecular ion detection ([M+H]+ expected around ~290 m/z, depending on substituents) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the urea moiety, as demonstrated for related piperidine derivatives .
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the urea bond). Accelerated stability testing under high humidity and light exposure is recommended for long-term storage guidelines .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
A 2³ factorial design evaluates three variables (e.g., temperature, solvent ratio, catalyst loading) to identify interactions affecting yield. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Solvent (ACN:H₂O) | 9:1 | 7:3 |
| Catalyst (mol%) | 0.5 | 1.5 |
Response surface methodology (RSM) then models optimal conditions, reducing experimental runs by 50% while maintaining statistical power .
Q. What computational strategies predict target interactions for this urea derivative?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., serine proteases), leveraging the urea moiety’s hydrogen-bonding capability .
- MD simulations : Assess binding stability over 100 ns trajectories, focusing on piperidine’s conformational flexibility and fluorophenyl’s hydrophobic interactions .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with antiproliferative activity using datasets from analogues like 1-(2,4-difluorophenyl)-3-(pyridinyl)urea .
Q. How can contradictions in bioactivity data across assay conditions be resolved?
Contradictions often arise from:
- Cell line variability : Test in multiple lines (e.g., NCI-60 panel) to distinguish compound-specific vs. context-dependent effects .
- Solvent interference : DMSO >0.1% may alter membrane permeability; use vehicle controls and LC-MS to confirm intracellular concentrations .
- Assay endpoints : Compare IC₅₀ values from MTT, apoptosis (Annexin V), and clonogenic assays to differentiate cytostatic vs. cytotoxic effects .
Q. What structural modifications enhance selectivity for kinase targets?
- Piperidine substitution : Introduce methyl groups at C2 to restrict conformational flexibility, improving binding to ATP pockets (e.g., as seen in linifanib analogues) .
- Fluorophenyl positioning : Para-fluorine enhances metabolic stability, while meta-substitution may reduce off-target binding .
- Urea linker replacement : Test thiourea or cyanoguanidine to modulate hydrogen-bond strength and solubility .
Methodological Considerations
Q. What in vitro models are suitable for assessing blood-brain barrier (BBB) penetration?
Q. How are metabolic pathways identified for this compound?
- Microsomal incubations : Human liver microsomes (HLM) + NADPH identify phase I metabolites (e.g., N-dealkylation of piperidine) .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates to assess drug-drug interaction risks .
Data Interpretation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
